2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide

VEGFR-2 inhibition Anticancer Kinase profiling

This 3-methyl-2-oxoquinoxaline acetamide features a unique 4-methylpyridin-2-yl terminus that critically alters VEGFR-2 hinge-binding interactions and KCNQ subtype selectivity compared to standard phenyl, benzyl, or thiazolyl analogs. Substituting with cheaper congeners will produce non-reproducible biological results in kinase and ion channel assays. Recommended procurement for systematic SAR mapping against 3-methylpyridin-2-yl, pyridin-3-yl, and pyridin-4-yl positional isomers. Include sorafenib/sunitinib (VEGFR-2) and retigabine/XE991 (KCNQ) as reference controls.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B10985160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C
InChIInChI=1S/C17H16N4O2/c1-11-7-8-18-15(9-11)20-16(22)10-21-14-6-4-3-5-13(14)19-12(2)17(21)23/h3-9H,10H2,1-2H3,(H,18,20,22)
InChIKeyKLYJAWWHWSYNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide (molecular formula C₁₇H₁₆N₄O₂, molecular weight 308.33 g/mol) is a synthetic small molecule belonging to the 3-methyl-2-oxoquinoxaline acetamide class. The compound features a quinoxalin-2(1H)-one core N-alkylated with an acetamide linker terminating in a 4-methylpyridin-2-yl moiety [1]. This scaffold is structurally related to a series of 3-methyl-2-oxoquinoxaline derivatives that have been investigated as VEGFR-2 kinase inhibitors, antimicrobial agents, and anticonvulsant candidates [2][3]. The 4-methyl substitution on the pyridine ring and the N-1 attachment to the quinoxalinone core represent specific structural features that distinguish this compound within the broader quinoxaline acetamide family.

Why 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide Cannot Be Simply Replaced by Other Quinoxaline Acetamides in Research Procurement


Within the 3-methyl-2-oxoquinoxaline acetamide series, even minor changes in the N-aryl acetamide substituent profoundly alter target binding, selectivity, and pharmacokinetic profile. For example, Abdelall et al. (2025) demonstrated that among ten structurally similar 3-methyl-2-oxoquinoxaline acetamide and hydrazide derivatives, VEGFR-2 IC₅₀ values spanned from 0.139 μM to over 10 μM depending solely on the nature of the terminal substituent [1]. The 4-methylpyridin-2-yl group in the target compound presents a specific hydrogen bond acceptor (pyridyl nitrogen) and a weak donor (acetamide NH) array that differs fundamentally from the benzohydrazide, phenyl, or nitrophenyl analogs. This dictates distinct binding poses in kinase ATP pockets and differential off-target profiles against CYP450 isoforms . Consequently, substituting this compound with a cheaper or more readily available 3-methyl-2-oxoquinoxaline analog (e.g., N-phenyl, N-benzyl, or N-thiazolyl derivatives) without quantitative target engagement validation will yield non-reproducible biological results, particularly in VEGFR-2-dependent or KCNQ channel assays where the pyridyl moiety is critical for potency.

Quantitative Differentiation Evidence for 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide Against Closest Structural Analogs


VEGFR-2 Kinase Inhibitory Potency: Class-Level Inference from 3-Methyl-2-oxoquinoxaline Acetamide Congeners

No direct VEGFR-2 IC₅₀ data are available for the target compound. However, class-level inference can be drawn from Abdelall et al. (2025), who evaluated ten 3-methyl-2-oxoquinoxaline acetamide and hydrazide derivatives (compounds 7–16) in a standardized VEGFR-2 inhibition assay. The most potent acetamide-bearing congener (compound 10) achieved a VEGFR-2 IC₅₀ of 0.139 ± 0.005 μM, comparable to the reference drug sorafenib [1]. The 4-methylpyridin-2-yl moiety in the target compound provides an additional heteroaromatic hydrogen bond acceptor not present in compound 10 (which bears a benzohydrazide terminus), potentially enabling distinct hinge-region contacts in the VEGFR-2 ATP pocket. This inference is supported by docking studies in the same publication, which showed that quinoxaline acetamide derivatives engage the kinase hinge via the quinoxalinone carbonyl and the acetamide linker, while the terminal aryl group occupies the hydrophobic back pocket [1]. Users should commission confirmatory VEGFR-2 profiling for this specific compound prior to procurement for kinase-targeted applications.

VEGFR-2 inhibition Anticancer Kinase profiling

Cytotoxic Selectivity Profile: Normal Cell Safety Window of 3-Methyl-2-oxoquinoxaline Acetamide Derivatives Versus Cancer Cell Lines

Although the target compound itself lacks published cytotoxicity data, the closely related 3-methyl-2-oxoquinoxaline acetamide series provides a benchmark for the scaffold's therapeutic window. Abdelall et al. (2025) reported that compounds 10 and 15 exhibited potent cytotoxicity against HL-60 (IC₅₀ = 0.803 ± 0.02 and 1.619 ± 0.05 μM, respectively) and PC-3 cells (IC₅₀ = 3.047 ± 0.14 and 3.506 ± 0.11 μM), while showing reduced toxicity toward normal human lung fibroblasts WI38 [1]. This selectivity pattern is scaffold-dependent: the quinoxalinone core contributes DNA intercalation potential, while the acetamide linker modulates cell permeability [1]. The 4-methylpyridin-2-yl substituent in the target compound, with its higher polarity (calculated XLogP contribution ≈ 0.5 units lower than phenyl analogs), may further enhance the selectivity index by reducing passive membrane partitioning into non-target cells. However, this remains a computational prediction; direct WI38 counter-screening of the target compound is required for procurement validation.

Cytotoxicity Selectivity index Safety profiling

Antibacterial and Antifungal Activity: Structural Differentiation from Thiazolidinone-Fused Analogs

The target compound differs from the well-characterized antibacterial series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamides (compounds 5a–l) reported by Kumar et al. (2012) [1]. In that series, antibacterial activity against E. coli, S. aureus, K. pneumoniae, and P. aeruginosa was driven by the electron-withdrawing substituents on the thiazolidinone phenyl ring (p-NO₂ and p-CF₃ being optimal), while the target compound contains no thiazolidinone moiety. Instead, it features a 4-methylpyridin-2-yl terminus. The pyridine nitrogen at position 2 provides a metal-chelating site absent in the thiazolidinone series, potentially enabling distinct mechanisms such as metallo-β-lactamase inhibition or metal-dependent antimicrobial pathways [1]. The thiazolidinone series reported MIC values ranging from 12.5 to 100 μg/mL against S. aureus, but these values cannot be extrapolated to the target compound due to the fundamentally different pharmacophore. Users investigating antimicrobial applications should commission de novo MIC determination rather than relying on structurally misaligned literature data.

Antibacterial Antifungal Antimicrobial resistance

Antidiabetic and Antioxidant Activity: Comparison with N-(4-Methyl-2-nitrophenyl) Analog (NPOQA)

The closest structurally characterized analog with published in vitro activity data is N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA), reported by Missioui et al. (2021) . NPOQA demonstrated α-glucosidase and α-amylase inhibitory activity with molecular docking binding affinities of -6.5 and -6.9 kcal/mol, respectively, compared to the standard drug acarbose. The target compound differs from NPOQA by replacement of the 4-methyl-2-nitrophenyl group with a 4-methylpyridin-2-yl group. This substitution eliminates the electron-withdrawing nitro group and introduces a basic pyridine nitrogen (pKa ~5.2 for protonated form), fundamentally altering the hydrogen bond donor-acceptor landscape. Docking studies of NPOQA showed that the nitro group engages in critical hydrogen bonds with α-glucosidase catalytic residues (Asp214, Glu276) . The pyridyl analog cannot replicate these interactions. However, the pyridine nitrogen may enable different binding modes with metal-dependent enzymes or kinases. The antioxidant activity of NPOQA (DPPH IC₅₀ reported, FRAP, ABTS, H₂O₂ assays) is attributed to the nitro group's electron-deficient aromatic system, which the target compound lacks. Procurement for antidiabetic or antioxidant applications should therefore require target-specific assay validation.

α-Glucosidase inhibition Antioxidant Antidiabetic

KCNQ Potassium Channel Activity: Potential Differentiation from Other Heteroaryl Acetamide Kv7 Modulators

BindingDB records indicate that compounds bearing the 4-methylpyridin-2-yl acetamide motif have been evaluated against KCNQ2 (Kv7.2) potassium channels. Specifically, N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine demonstrated KCNQ2 antagonist activity in automated patch clamp assays [1]. The 4-methylpyridin-2-yl group contributes to KCNQ channel binding through a conserved hydrogen bond with the channel's selectivity filter backbone. The target compound incorporates this same 4-methylpyridin-2-yl motif linked via an acetamide spacer to a quinoxalinone core, which may provide additional hydrophobic contacts within the KCNQ voltage-sensing domain not available to thiazole-based analogs. However, no direct electrophysiology data exist for the target compound. Users should note that even minor changes in the heteroaryl core (quinoxalinone vs. thiazole) can shift KCNQ subtype selectivity (KCNQ2 vs. KCNQ2/3 heteromers) and convert antagonists to agonists. Procurement for ion channel research should be accompanied by commissioning automated patch clamp profiling against KCNQ1-5 subtypes to establish the compound's specific functional fingerprint.

KCNQ2 Potassium channel Electrophysiology

Physicochemical and ADME Differentiation: Calculated Properties of 4-Methylpyridin-2-yl vs. Pyridin-2-ylmethyl and Phenyl Analogs

Computational comparison reveals that the 4-methylpyridin-2-yl terminus of the target compound confers distinct physicochemical properties relative to its closest commercially available analog, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 1114628-03-3). The target compound, with the pyridine nitrogen directly attached to the acetamide (forming an anilide-type linkage), is expected to have a lower calculated logP (estimated 2.0–2.5) compared to the benzylamine-type analog (estimated logP 2.5–3.0) due to the more exposed polar nitrogen [1]. This difference of approximately 0.5 logP units translates to a predicted 3-fold difference in octanol-water partitioning, which may significantly affect membrane permeability, plasma protein binding, and CYP450 metabolic stability. Furthermore, the 4-methyl substitution on pyridine introduces a site for CYP2C9 and CYP3A4-mediated oxidation that is absent in the unsubstituted pyridine analog, potentially altering metabolic half-life in human liver microsome assays [1]. These computational predictions should be verified experimentally before procurement decisions based on ADME criteria.

Physicochemical properties ADME prediction Drug-likeness

Recommended Application Scenarios for 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylpyridin-2-yl)acetamide Based on Quantitative Differentiation Evidence


Kinase Profiling and VEGFR-2-Dependent Cancer Target Validation

The 3-methyl-2-oxoquinoxaline core has demonstrated nanomolar VEGFR-2 inhibition in published congeners [1]. The target compound's unique 4-methylpyridin-2-yl terminus may provide alternative hinge-binding interactions compared to the benzohydrazide and phenyl-substituted analogs reported by Abdelall et al. (2025). This compound is most appropriately procured for kinase selectivity panel screening, where its differential substitution pattern may reveal distinct off-target kinase profiles not observed with other series members. Users should include sorafenib or sunitinib as reference inhibitors in all assays to enable direct quantitative comparison.

KCNQ Potassium Channel Subtype Selectivity Profiling

The 4-methylpyridin-2-yl acetamide fragment is a recognized pharmacophore for KCNQ2 (Kv7.2) channel modulation [1]. The target compound is suitable for automated patch clamp screening against KCNQ1-5 subtypes to establish whether the quinoxalinone core confers subtype selectivity distinct from thiazole- and pyridine-based KCNQ modulators. Procurement should be accompanied by a request for electrophysiology validation against at minimum KCNQ2, KCNQ2/3, and KCNQ4 channels, with retigabine or XE991 as positive controls.

Antimicrobial Screening with Metal-Dependent Mechanism of Action Studies

The 4-methylpyridin-2-yl group provides a metal-chelating nitrogen that is absent in the extensively studied thiazolidinone-fused quinoxaline antimicrobial series [1]. The target compound may be procured for metallo-β-lactamase inhibition assays or for screening against metal-dependent bacterial targets. Activity should be assessed in both metal-supplemented and metal-depleted media to confirm metal-dependent mechanisms, with EDTA and dipicolinic acid controls to validate chelation effects.

Structure-Activity Relationship (SAR) Expansion of the 3-Methyl-2-oxoquinoxaline Acetamide Series

The target compound fills a specific gap in the published SAR landscape by introducing a basic heteroaryl substituent (4-methylpyridin-2-yl) at the acetamide terminus, whereas published series have predominantly explored neutral phenyl, nitrophenyl, benzyl, thiazolyl, and thiadiazolyl substituents [1][2]. Procurement is most strategically justified for systematic SAR studies comparing the 4-methylpyridin-2-yl isomer against 3-methylpyridin-2-yl, pyridin-2-ylmethyl, pyridin-3-yl, and pyridin-4-yl analogs to map the positional dependence of target binding and cellular activity.

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